2-{[(tert-butoxy)carbonyl](methyl)amino}-2-(4-chlorophenyl)acetic acid

Lipophilicity Drug-likeness Membrane permeability

Select this N-Boc-N-methyl-4-chlorophenylglycine when your peptide design demands both conformational restriction and hydrophobic aromatic engagement in a single, SPPS-ready building block. Unlike non-methylated Boc-DL-Phg(4-Cl)-OH (TPSA 75.63 Ų, 2 HBD), this compound's N-methyl group reduces TPSA to 66.8 Ų and HBD count to 1 — directly improving passive membrane permeability. Versus the non-chlorinated Boc-N-Me-Phg-OH (XLogP3 2.4), the 4-Cl substituent raises XLogP3 to 3.0, strengthening hydrophobic target interactions. Standard Boc-SPPS (TFA deprotection) applies; the N-methyl group remains stable under acidic conditions. Available at 95% purity from established supplier networks.

Molecular Formula C14H18ClNO4
Molecular Weight 299.75 g/mol
CAS No. 1276112-11-8
Cat. No. B6615990
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{[(tert-butoxy)carbonyl](methyl)amino}-2-(4-chlorophenyl)acetic acid
CAS1276112-11-8
Molecular FormulaC14H18ClNO4
Molecular Weight299.75 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N(C)C(C1=CC=C(C=C1)Cl)C(=O)O
InChIInChI=1S/C14H18ClNO4/c1-14(2,3)20-13(19)16(4)11(12(17)18)9-5-7-10(15)8-6-9/h5-8,11H,1-4H3,(H,17,18)
InChIKeyHYVAROQMUXUQPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.25 g / 1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-{[(tert-butoxy)carbonyl](methyl)amino}-2-(4-chlorophenyl)acetic acid (CAS 1276112-11-8): A Dual-Modified N-Methyl-N-Boc-4-Chlorophenylglycine Building Block for Peptidomimetic and Medicinal Chemistry Procurement


2-{[(tert-butoxy)carbonyl](methyl)amino}-2-(4-chlorophenyl)acetic acid (CAS 1276112-11-8), also designated Boc-DL-N(Me)Phg(4-Cl)-OH, is a synthetically protected, non-proteinogenic α-amino acid derivative belonging to the N-Boc-N-methyl-aryl glycine class [1]. It features a racemic α-carbon bearing a 4-chlorophenyl ring, an N-methyl substituent, and a tert-butoxycarbonyl (Boc) protecting group on the secondary amine, yielding a molecular formula of C₁₄H₁₈ClNO₄ and a molecular weight of 299.75 g/mol [2]. This compound serves primarily as a specialty intermediate in solid-phase peptide synthesis (SPPS) and peptidomimetic design, where the combined N-methyl and para-chloro modifications impart differentiated conformational and physicochemical properties relative to singly modified or unsubstituted phenylglycine building blocks .

Why Generic Substitution of 2-{[(tert-butoxy)carbonyl](methyl)amino}-2-(4-chlorophenyl)acetic acid (CAS 1276112-11-8) with Singly Modified Analogs Compromises Physicochemical and Conformational Design Objectives


The target compound integrates two critical structural modifications—N-methylation of the α-amine and para-chlorination of the phenyl ring—within a single building block. Substituting with N-Boc-2-(4-chlorophenyl)-DL-glycine (CAS 209525-73-5), which lacks the N-methyl group, increases the hydrogen bond donor count from 1 to 2 and raises the topological polar surface area (TPSA) from 66.8 Ų to 75.63 Ų, both of which are predicted to reduce passive membrane permeability [1][2]. Conversely, replacing with Boc-N-Me-Phg-OH (CAS 30925-11-2), which omits the 4-chloro substituent, lowers the computed XLogP3 from 3.0 to 2.4, representing a ~0.6 log unit decrease in lipophilicity that can weaken hydrophobic target interactions and alter pharmacokinetic distribution [1][3]. Using the fully deprotected 2-(4-chlorophenyl)-2-(methylamino)acetic acid (CAS 143209-97-6) eliminates Boc-mediated SPPS compatibility and erases the lipophilicity gain, with XLogP3 dropping to -0.6 [4]. These quantitative physicochemical divergences mean that analog substitution is not functionally equivalent and will yield peptide or peptidomimetic products with different conformational, permeability, and target-binding profiles.

Quantitative Evidence Guide: Head-to-Head Physicochemical Differentiation of 2-{[(tert-butoxy)carbonyl](methyl)amino}-2-(4-chlorophenyl)acetic acid (CAS 1276112-11-8) Versus Closest Structural Analogs


XLogP3 Lipophilicity: Synergistic Increase from Dual N-Methyl and 4-Chloro Substitution Versus Singly Modified Analogs

The target compound exhibits a computed XLogP3 of 3.0, representing a synergistic lipophilicity gain from the combination of N-methylation and para-chlorination [1]. The N-methyl analog without 4-chloro substitution (Boc-N-Me-Phg-OH, CAS 30925-11-2) has an XLogP3 of 2.4, a difference of Δ = +0.6 log units attributable to the chlorine atom [3]. The 4-chloro analog without N-methylation (Boc-DL-Phg(4-Cl)-OH, CAS 209525-73-5) has an XLogP3 of 2.8, a further Δ = +0.2 log units attributable to N-methylation [2]. The fully deprotected core (CAS 143209-97-6) has an XLogP3 of -0.6, underscoring the essential role of Boc protection in maintaining useful lipophilicity [4].

Lipophilicity Drug-likeness Membrane permeability

Hydrogen Bond Donor Count: N-Methylation Eliminates One H-Bond Donor Relative to Non-Methylated Boc-4-Chlorophenylglycine

N-Methylation of the α-amine converts the secondary amine (N-H) to a tertiary amine (N-CH₃), reducing the hydrogen bond donor (HBD) count from 2 to 1 [1]. The non-methylated analog Boc-DL-Phg(4-Cl)-OH (CAS 209525-73-5) retains both the carboxylic acid O-H and the carbamate N-H as hydrogen bond donors, yielding an HBD count of 2 [2]. According to Lipinski's Rule of Five, a lower HBD count is associated with improved oral absorption potential, and Veber's rules specifically identify HBD count ≤5 (and ideally lower) as favorable for oral bioavailability [3].

Hydrogen bonding Membrane permeability Oral bioavailability

Topological Polar Surface Area (TPSA): N-Methylation Lowers TPSA by ~8.8 Ų Relative to Non-Methylated Boc-4-Chlorophenylglycine

The target compound has a computed TPSA of 66.8 Ų, whereas the non-N-methylated analog Boc-DL-Phg(4-Cl)-OH (CAS 209525-73-5) has a TPSA of 75.63 Ų [1]. This 8.83 Ų reduction is directly attributable to the replacement of the carbamate N-H with N-CH₃, which eliminates the polar N-H surface contribution. Veber's analysis established that compounds with TPSA ≤140 Ų generally exhibit favorable oral bioavailability in rats, and lower TPSA values within this range correlate with improved passive transcellular permeability [2].

Polar surface area Membrane permeability Drug-likeness

Rotatable Bond Count: Increased Conformational Flexibility Relative to Non-Methylated and Non-Chlorinated Analogs

The target compound possesses 5 rotatable bonds, compared to 4 rotatable bonds for the non-methylated Boc-DL-Phg(4-Cl)-OH (CAS 209525-73-5) which lacks the N-CH₃ rotor, and 4 for the non-chlorinated Boc-N-Me-Phg-OH (CAS 30925-11-2) [1][2][3]. This increment arises because the N-methyl group itself does not add a rotatable bond (the C-N rotation existed already), but the change in local geometry combined with the full chloro-phenyl ring contributes to an overall count of 5. Increased rotatable bond count can modulate the entropic penalty upon target binding; the optimal range depends on the specific target pocket. However, the N-methyl group simultaneously introduces a steric constraint that biases the population of specific backbone torsional states, partially offsetting the flexibility increase in practice [4].

Conformational flexibility Molecular recognition Entropic penalty

Commercial Availability as a Research-Grade Building Block: Documented Supplier Purity and Pricing from Enamine and Aaron

The target compound is commercially stocked by Enamine (catalog EN300-3367022) and Aaron (catalog AR027X98) at a standard purity of 95%, with pricing benchmarks of approximately $699/g (Enamine, 1 g scale) and $987/g (Aaron, 1 g scale) as of 2023–2025 [1]. This contrasts with the more commoditized Boc-DL-Phg(4-Cl)-OH (CAS 209525-73-5), which is available from numerous suppliers with reported purities ranging from 95% to 97% and lower price points, reflecting its status as a less synthetically complex, single-modification intermediate . The premium pricing of the dual-modified compound reflects the additional synthetic steps required for N-methylation of the sterically hindered α-amine adjacent to the 4-chlorophenyl ring [2].

Chemical procurement Supply chain Building block availability

Predicted pKa and Ionization State: N-Methylation Shifts the Amine Basicity Profile Relative to Primary Amine Analogs

The target compound contains a single ionizable carboxylic acid group (predicted pKa ~3.4, based on the reported pKa of 3.38 ± 0.10 for the closely related N-Boc-2-(4-chlorophenyl)-DL-glycine, CAS 209525-73-5) and a neutral, non-basic tertiary N-methyl-carbamate nitrogen [1]. In contrast, the deprotected 2-(4-chlorophenyl)-2-(methylamino)acetic acid (CAS 143209-97-6) bears a basic secondary amine with a predicted pKa of approximately 8–9, making it predominantly protonated and positively charged at physiological pH 7.4 [1]. The Boc-protected form remains predominantly neutral (zwitterionic or anionic depending on pH relative to the carboxylic acid pKa), which is the desired state for Boc-SPPS compatibility and for maintaining peptide backbone neutrality during coupling steps.

Ionization state pH-dependent solubility Pharmacokinetics

Optimal Procurement and Application Scenarios for 2-{[(tert-butoxy)carbonyl](methyl)amino}-2-(4-chlorophenyl)acetic acid (CAS 1276112-11-8) Based on Quantitative Differentiation Evidence


Solid-Phase Peptide Synthesis (SPPS) of N-Methylated Peptidomimetics Requiring Enhanced Membrane Permeability

When designing peptide sequences intended for intracellular target engagement, incorporate this building block at positions where both conformational restriction (via N-methylation) and hydrophobic aromatic interaction (via 4-chlorophenyl) are desired. The reduced TPSA (66.8 vs. 75.63 Ų) and lower HBD count (1 vs. 2) relative to the non-methylated analog directly support improved passive membrane permeability [1][2]. Use standard Boc-SPPS protocols with TFA-mediated deprotection; the N-methyl group remains stable under these acidic conditions, whereas Fmoc-based strategies with this building block require adaptation due to the secondary amine's reduced nucleophilicity [4].

Structure-Activity Relationship (SAR) Studies Probing the Contribution of 4-Chloro Substitution to Target Binding Affinity

In medicinal chemistry campaigns where a phenylglycine residue has been identified as a key pharmacophoric element, use this compound as the dual-modified probe alongside Boc-N-Me-Phg-OH (CAS 30925-11-2, lacking 4-Cl) to isolate the contribution of the chlorine atom to binding affinity. The ~0.6 log unit XLogP3 difference between these two building blocks allows direct assessment of whether enhanced lipophilicity or specific halogen-bond interactions with the target protein drive potency improvements [1]. This head-to-head comparison is enabled by the commercial availability of both compounds from overlapping supplier networks.

Synthesis of Proteolytically Stabilized Peptide Leads via N-Methyl Scan Approach

N-Methylation is a well-established strategy to confer proteolytic resistance to peptide therapeutics by blocking enzymatic cleavage at the N-methylated amide bond [4]. This building block provides a pre-manufactured, racemic N-methyl-4-chlorophenylglycine residue that can be directly coupled into growing peptide chains without requiring difficult on-resin N-methylation of sterically hindered α-aryl glycines. Select this compound over the non-methylated Boc-DL-Phg(4-Cl)-OH when the design objective includes both proteolytic stabilization and retention of the 4-chlorophenyl hydrophobic anchor, as the non-methylated analog is susceptible to standard proteolytic degradation pathways [2].

Fragment-Based and Combinatorial Library Construction Requiring Chlorinated Aromatic Diversity Elements

For combinatorial library synthesis where aryl halide diversity is a design criterion, this building block offers the 4-chlorophenyl group as a synthetically accessible handle for further diversification via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) after peptide assembly, or as a metabolic stability-enhancing substituent relative to unsubstituted phenyl [3]. The chlorine atom's electron-withdrawing effect also modulates the electron density of the aromatic ring, which can be exploited in cation-π or π-stacking interactions with target protein binding sites. The 95% purity level from Enamine and Aaron is suitable for library-scale parallel synthesis, though HPLC purification of final products is recommended [1].

Quote Request

Request a Quote for 2-{[(tert-butoxy)carbonyl](methyl)amino}-2-(4-chlorophenyl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.